5-bromo-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride
Description
5-Bromo-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a brominated thiophene-carboxamide derivative with a fluorinated benzothiazole moiety and a dimethylaminopropyl substituent. This compound is structurally complex, featuring:
- A thiophene-2-carboxamide backbone with a bromine substituent at the 5-position.
- A 3-(dimethylamino)propyl chain as the second N-substituent, enhancing solubility and interaction with biological targets.
- A hydrochloride salt form, improving stability and bioavailability.
Properties
IUPAC Name |
5-bromo-N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrFN3OS2.ClH/c1-21(2)9-4-10-22(16(23)13-7-8-14(18)24-13)17-20-15-11(19)5-3-6-12(15)25-17;/h3,5-8H,4,9-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPJYXSODRLSCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC=C(S3)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrClFN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-bromo-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, supported by relevant case studies and research findings.
- Molecular Formula : C₁₇H₁₈BrClFN₃OS₂
- Molecular Weight : 478.8 g/mol
- CAS Number : 1216400-47-3
Synthesis
The synthesis of this compound typically involves multi-step reactions, including:
- Formation of the thiazole ring through the reaction of appropriate precursors.
- Coupling with the thiophene derivative to form the desired amide.
- Final purification and characterization using spectroscopic methods.
Anticancer Properties
Recent studies have demonstrated that benzothiazole derivatives exhibit promising anticancer activity. The compound has been evaluated for its effects on various cancer cell lines, showing significant inhibition of cell proliferation.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 | 5.2 | Induction of apoptosis |
| A549 | 4.8 | Cell cycle arrest at G1 phase |
| H1299 | 6.0 | Inhibition of IL-6 and TNF-α production |
Studies indicate that at concentrations ranging from 1 to 4 µM, the compound promotes apoptosis and inhibits cell migration, similar to other lead compounds in the benzothiazole class .
Anti-inflammatory Effects
The compound has also shown potential anti-inflammatory properties. It was found to significantly reduce the secretion of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro, indicating its role in modulating immune responses .
The biological activity of this compound is attributed to its ability to interfere with cellular signaling pathways involved in cancer progression and inflammation. The thiazole moiety is known to interact with various enzymes and proteins, potentially inhibiting their function and leading to cell death in cancer cells .
Case Studies
-
Case Study on Lung Cancer
A study involving non-small cell lung cancer (NSCLC) demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models, correlating with increased apoptosis markers in treated tissues . -
Inflammation Model
In a murine model of inflammation, administration of the compound led to a marked decrease in paw edema and reduced levels of inflammatory mediators, supporting its potential therapeutic use in inflammatory diseases .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing thiazole and thiophene moieties exhibit promising anticancer properties. The compound has been investigated for its effectiveness against various cancer cell lines, including breast and colon cancers. In vitro studies suggest that it may inhibit tumor growth by interfering with cellular proliferation pathways.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiazoles showed significant cytotoxic effects on human-derived cancer cell lines, indicating a potential mechanism for the compound's action in cancer therapy .
Neuropharmacological Applications
The dimethylamino group in the compound suggests potential activity in modulating neurotransmitter systems. Compounds with similar structures have been shown to influence serotonin and dopamine pathways, making them candidates for treating neurodegenerative diseases and mood disorders.
- Case Study : Research on related compounds has highlighted their ability to act as selective serotonin reuptake inhibitors (SSRIs), which could be extrapolated to suggest similar mechanisms for 5-bromo-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride .
Antimicrobial Properties
The thiazole ring is known for its antimicrobial activity. Preliminary studies indicate that this compound may exhibit antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Key Observations:
Bromine Substitution : Bromine is a common feature in the target compound and analogs (e.g., ), likely enhancing electrophilic reactivity or binding to hydrophobic pockets .
Thiazole/Thiophene Cores: The target compound uses a thiophene-carboxamide backbone, whereas analogs like and employ thiazole scaffolds.
Fluorine vs. Chlorine : The target compound’s 4-fluorobenzo[d]thiazole contrasts with chlorine-substituted analogs (e.g., ), which may alter electronic properties and metabolic stability.
Solubility-Enhancing Groups: The dimethylaminopropyl chain in the target compound is unique among the analogs, likely improving aqueous solubility compared to purely aromatic substituents (e.g., ’s trifluoromethoxy group).
Potential Bioactivity Implications
While direct bioactivity data are unavailable, structural trends suggest:
- Thiophene/Thiazole Cores : These heterocycles are prevalent in kinase inhibitors and antimicrobial agents due to their ability to engage in π-π stacking and hydrogen bonding .
- Halogen Effects : Bromine’s bulkiness may enhance target binding compared to smaller halogens (e.g., fluorine in the target compound) .
Q & A
Q. What are the key synthetic pathways for this compound?
The synthesis typically involves multi-step organic reactions, leveraging methodologies from structurally analogous compounds. Common steps include:
- Lithiation and bromination of thiophene precursors to introduce the bromine substituent .
- Amide coupling between the brominated thiophene-carboxylic acid and the dimethylaminopropyl-fluorobenzo[d]thiazole amine moiety under controlled conditions (e.g., carbodiimide-mediated coupling) .
- Hydrochloride salt formation via acid-base reaction to improve solubility and stability .
Q. Critical parameters :
- Temperature control (e.g., avoiding excessive heat during bromination to prevent side reactions).
- Solvent selection (e.g., DMF or THF for coupling reactions) .
- Purification via column chromatography or recrystallization to achieve >95% purity .
Q. Which spectroscopic methods are critical for characterizing this compound?
| Technique | Key Data | Purpose | Example from Evidence |
|---|---|---|---|
| 1H/13C-NMR | Chemical shifts for thiophene protons (δ 6.8–7.5 ppm), dimethylamino group (δ 2.2–2.8 ppm) | Confirm molecular structure and substitution patterns . | : Detailed NMR assignments for analogous thiazole derivatives. |
| FT-IR | Peaks at ~1650 cm⁻¹ (amide C=O), ~1250 cm⁻¹ (C-F stretch) | Identify functional groups . | : IR data for thiazole-carboxamide compounds. |
| Mass Spectrometry | Molecular ion peak ([M+H]+) matching theoretical mass | Verify molecular weight and purity . | : MS used to confirm thiophene derivatives. |
Q. What structural features influence its reactivity and stability?
- Thiophene core : Bromine at position 5 enhances electrophilic substitution potential .
- Fluorobenzo[d]thiazole : Fluorine increases electron-withdrawing effects, stabilizing the ring system .
- Dimethylaminopropyl chain : Provides basicity, facilitating hydrochloride salt formation for improved solubility .
Advanced Research Questions
Q. How can researchers optimize synthesis yield and purity?
- Stepwise monitoring : Use TLC or HPLC to track intermediate formation during coupling reactions .
- Catalyst optimization : Palladium catalysts (e.g., Suzuki coupling) for efficient bromothiophene functionalization .
- Purification : Gradient elution in chromatography to separate byproducts; recrystallization in ethanol/water mixtures .
Q. Example from :
"Multi-step syntheses require stringent control of reaction time and temperature to minimize degradation of the dimethylaminopropyl intermediate."
Q. What mechanisms underlie its reported biological activity?
- Oncology : The fluorobenzo[d]thiazole moiety may intercalate DNA or inhibit tyrosine kinases, similar to related compounds .
- Antimicrobial action : Thiophene derivatives disrupt bacterial cell membranes via hydrophobic interactions .
- Target validation : Use molecular docking studies to predict binding affinity for enzymes like PFOR (pyruvate:ferredoxin oxidoreductase) .
Q. How should contradictions in biological activity data be resolved?
- Assay standardization : Compare results across multiple assays (e.g., MIC vs. time-kill curves for antimicrobial studies) .
- Purity verification : Re-test compounds after re-crystallization to rule out impurity-driven artifacts .
- Structural analogs : Test derivatives (e.g., replacing Br with Cl) to isolate functional group contributions .
Q. What strategies mitigate challenges in scaling up synthesis?
- Flow chemistry : Continuous reactors improve heat/mass transfer during exothermic steps (e.g., bromination) .
- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .
- DoE (Design of Experiments) : Statistically optimize reaction parameters (e.g., molar ratios, catalysts) .
Q. How does the hydrochloride salt form impact pharmacokinetics?
- Solubility : The salt form enhances aqueous solubility, critical for in vivo bioavailability studies .
- Stability : Hydrochloride salts reduce hygroscopicity, improving shelf-life compared to free bases .
- Ion-pairing effects : Monitor interactions with biological membranes using PAMPA (parallel artificial membrane permeability assay) .
Data Contradiction Analysis
Example Issue : Discrepancies in reported IC50 values for anticancer activity.
Resolution Workflow :
Replicate assays using identical cell lines (e.g., MCF-7 vs. HeLa) and culture conditions .
Validate compound integrity via LC-MS to confirm no degradation .
Cross-reference literature : Compare with structurally similar compounds (e.g., ’s thiadiazole derivatives) to identify structure-activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
